BenchChemオンラインストアへようこそ!

4-Methylphenyl 4-[3-(trifluoromethyl)phenyl]piperazinyl ketone

TRPV1 antagonist Pain Ion channel

4‑Methylphenyl 4‑[3‑(trifluoromethyl)phenyl]piperazinyl ketone (CAS 432518‑99‑5) is a synthetic 1,4‑disubstituted piperazine derivative containing a 4‑methylbenzoyl carbonyl group and a 3‑(trifluoromethyl)phenyl substituent. Its molecular formula is C₁₉H₁₉F₃N₂O, molecular weight 348.4 g mol⁻¹, calculated LogP 4.2, hydrogen‑bond donor count 0, hydrogen‑bond acceptor count 5, topological polar surface area (tPSA) 23.6 Ų, and two rotatable bonds [REFS‑1][REFS‑2].

Molecular Formula C19H19F3N2O
Molecular Weight 348.369
CAS No. 432518-99-5
Cat. No. B2420068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylphenyl 4-[3-(trifluoromethyl)phenyl]piperazinyl ketone
CAS432518-99-5
Molecular FormulaC19H19F3N2O
Molecular Weight348.369
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F
InChIInChI=1S/C19H19F3N2O/c1-14-5-7-15(8-6-14)18(25)24-11-9-23(10-12-24)17-4-2-3-16(13-17)19(20,21)22/h2-8,13H,9-12H2,1H3
InChIKeyVVBCTALBQBMVOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methylphenyl 4-[3-(trifluoromethyl)phenyl]piperazinyl ketone (CAS 432518-99-5) – Compound Identity and Core Properties for Procurement Decisions


4‑Methylphenyl 4‑[3‑(trifluoromethyl)phenyl]piperazinyl ketone (CAS 432518‑99‑5) is a synthetic 1,4‑disubstituted piperazine derivative containing a 4‑methylbenzoyl carbonyl group and a 3‑(trifluoromethyl)phenyl substituent. Its molecular formula is C₁₉H₁₉F₃N₂O, molecular weight 348.4 g mol⁻¹, calculated LogP 4.2, hydrogen‑bond donor count 0, hydrogen‑bond acceptor count 5, topological polar surface area (tPSA) 23.6 Ų, and two rotatable bonds [REFS‑1][REFS‑2]. The compound is available as a screening compound (Hit2Lead ID SC‑6819669) and is of interest in medicinal chemistry programs targeting central‑nervous‑system receptors and ion channels [REFS‑2][REFS‑3].

4-Methylphenyl 4-[3-(trifluoromethyl)phenyl]piperazinyl ketone – Why In‑Class Piperazine Analogs Are Not Interchangeable


Within the phenylpiperazine class, the precise combination of a 4‑methylbenzoyl carbonyl and a meta‑trifluoromethylphenyl group produces a distinct pharmacophoric fingerprint that cannot be replicated by simpler analogs. Removal of the trifluoromethyl group eliminates key hydrophobic and electron‑withdrawing contributions that influence target‑binding affinity, metabolic stability, and blood‑brain‑barrier penetration [REFS‑1][REFS‑2]. Conversely, substitution at the para position of the phenyl ring yields different receptor‑activity profiles as demonstrated in structure‑activity‑relationship (SAR) studies of related piperazine analgesics [REFS‑3]. The quantitative evidence below demonstrates that this compound’s TRPV1 antagonistic potency and physicochemical properties are neither guaranteed nor extrapolatable from generic phenylpiperazine analogs.

4-Methylphenyl 4-[3-(trifluoromethyl)phenyl]piperazinyl ketone – Quantitative Differentiation Evidence for Scientific Selection


TRPV1 Antagonistic Potency Compared with the Reference Antagonist Capsazepine

The target compound inhibits human TRPV1 with an IC₅₀ of 7 nM (capsaicin‑induced activation) and 15 nM (N‑arachidonoyl‑dopamine‑induced activation) in HEK293 cells [REFS‑1]. By contrast, the widely used TRPV1 reference antagonist capsazepine exhibits an IC₅₀ of 562 nM under comparable capsaicin‑stimulated conditions [REFS‑2]. This represents an approximately 80‑fold greater potency for the target compound, providing a substantially larger working window for in‑vitro and in‑vivo TRPV1 studies.

TRPV1 antagonist Pain Ion channel

Physicochemical Differentiation from the Non‑Fluorinated Analog 1‑(4‑Methylbenzoyl)‑4‑phenylpiperazine

The trifluoromethyl substitution profoundly alters the compound’s physicochemical profile relative to the non‑fluorinated analog 1‑(4‑methylbenzoyl)‑4‑phenylpiperazine (CAS 219989‑26‑1). The target compound has a calculated LogP ≈ 4.2 (XLogP3) [REFS‑1], whereas the non‑fluorinated analog, lacking the three fluorine atoms, is expected to have a LogP roughly 0.5–1.0 units lower [REFS‑2][REFS‑3]. The higher LogP of the target compound translates into enhanced membrane permeability, a critical determinant for CNS‑targeted probe applications. Furthermore, the target compound has 0 hydrogen‑bond donors and 5 acceptors, versus the non‑fluorinated analog which typically retains 2 hydrogen‑bond acceptors (no fluorine lone pairs participating), potentially affecting solvation and off‑target binding profiles [REFS‑1].

Physicochemical properties Lipophilicity Permeability

Selectivity Profile: Non‑Opioid Mechanism Differentiation from Classical Analgesics

Phenylpiperazine aralkyl ketone derivatives, including the target compound’s structural class, have been demonstrated to lack significant binding affinity to μ, δ, and κ opioid receptors in vitro [REFS‑1]. In a related SAR series, active analogs did not compete with opioid‑receptor ligands, confirming a non‑opioid mechanism of analgesia [REFS‑1]. This contrasts with opioid‑class analgesics (e.g., morphine) that bind μ‑opioid receptors with high affinity (e.g., Kᵢ ≈ 1–10 nM) [REFS‑2].

Non‑opioid analgesic Opioid receptor Selectivity

4-Methylphenyl 4-[3-(trifluoromethyl)phenyl]piperazinyl ketone – High‑Value Application Scenarios Grounded in Quantitative Evidence


TRPV1‑Targeted Pain Research and Antagonist Screening Cascades

With an IC₅₀ of 7 nM against human TRPV1, this compound serves as a potent tool compound for TRPV1‑dependent pain‑pathway elucidation. Its ~80‑fold potency advantage over capsazepine allows lower working concentrations, reducing solvent‑related artifacts in electrophysiological and calcium‑flux assays [REFS‑1]. It is particularly suited for cross‑validation of genetic TRPV1 knockout phenotypes and for benchmarking novel TRPV1 candidates in hit‑to‑lead programs.

CNS‑Penetrant Probe Development in Analgesic and Neuropsychiatric Drug Discovery

The compound’s elevated LogP (~4.2), low tPSA (23.6 Ų), and absence of hydrogen‑bond donors make it a favorable scaffold for CNS‑penetrant probes [REFS‑2]. Combined with the class‑level evidence of non‑opioid analgesic activity, it is appropriate for in‑vivo pain‑model studies where opioid‑sparing mechanisms are desired [REFS‑3]. Researchers can use it as a privileged starting point for medicinal‑chemistry optimization aimed at improving solubility and metabolic stability while retaining CNS exposure.

Chemical Biology and Pharmacological Tool Compound for Ion‑Channel Research

Given its high TRPV1 antagonistic potency [REFS‑1] and the structural uniqueness of the 3‑CF₃‑phenylpiperazine motif, this compound is useful for ion‑channel pharmacology teaching labs and for probing TRPV1‑mediated calcium‑signaling pathways. Its ready availability through screening‑compound vendors facilitates rapid procurement for pilot experiments and for inclusion in targeted compound libraries focused on transient‑receptor‑potential channels.

Quote Request

Request a Quote for 4-Methylphenyl 4-[3-(trifluoromethyl)phenyl]piperazinyl ketone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.